FLX475
説明
Contextualizing FLX475 in Immune Checkpoint Antagonism Research
Regulatory T cells play a critical role in maintaining immune homeostasis and self-tolerance, but their accumulation in the TME can significantly dampen anti-tumor immune responses, thereby limiting the effectiveness of existing immunotherapies, including immune checkpoint inhibitors (CPIs) such as pembrolizumab (B1139204), ipilimumab, and nivolumab. nih.govwikipedia.orgsci-hub.senih.govguidetoimmunopharmacology.orgnih.govnih.gov FLX475 is positioned as an agent capable of reactivating naturally occurring anti-tumor immunity and synergizing with various immune-based therapies, including CPIs. nih.govcdutcm.edu.cnwikipedia.orgsci-hub.segoogle.comnih.govnih.govnih.govnih.govwikipedia.orgncpsb.org.cnunige.chlabsolu.calabsolu.caguidetopharmacology.org A crucial aspect of FLX475's design is its non-depleting mechanism; it selectively blocks Treg migration into tumors without causing systemic depletion of Tregs in healthy tissues, which is a potential advantage over some antibody-based CCR4 targeting strategies. nih.govwikipedia.orgsci-hub.segoogle.comguidetoimmunopharmacology.org
Historical Perspective of FLX475 Discovery and Preclinical Development
FLX475 was developed by FLX Bio, Inc., which later became RAPT Therapeutics. nih.govsci-hub.segoogle.comunige.chguidetopharmacology.orgcsic.es It was selected as a clinical candidate for immuno-oncology in late 2017. sci-hub.se The discovery program aimed to identify a potent and selective CCR4 inhibitor capable of achieving sustained, around-the-clock receptor blockade with daily oral dosing, addressing challenges faced by earlier CCR4 programs in achieving sufficient receptor occupancy. nih.gov
Preclinical studies demonstrated that FLX475 potently inhibited C-C motif chemokine ligand 17 (CCL17)- and CCL22-induced CCR4-mediated chemotaxis. sci-hub.segoogle.comnih.govnih.govnih.govlabsolu.caguidetopharmacology.orgguidetopharmacology.orgnih.gov It effectively reduced Treg trafficking into mouse tumors, leading to reduced tumor growth as a single agent. sci-hub.segoogle.comnih.govnih.govguidetopharmacology.org Furthermore, FLX475 was shown to increase the intratumoral effector T cell (Teff) to regulatory T cell (Treg) ratio and enhance the anti-tumor effects of various checkpoint inhibitors, including anti-PD-L1 and anti-CTLA-4 antibodies, as well as immune agonists. cdutcm.edu.cnsci-hub.segoogle.comnih.govnih.govnih.govnih.govlabsolu.caguidetopharmacology.org The compound also demonstrated potential to enhance cell-based immunotherapies such as CAR-T and cancer vaccines. sci-hub.segoogle.comguidetopharmacology.org
Initial first-in-human studies in healthy volunteers confirmed FLX475's favorable pharmacokinetic (PK) properties, tolerability, and its ability to achieve sustained high levels of CCR4 receptor occupancy. google.comnih.govguidetopharmacology.orgnih.gov These studies reported a half-life of approximately 72 hours, indicating suitability for daily oral dosing. nih.govcsic.es
Rationale for Targeting the C-C Chemokine Receptor Type 4 (CCR4) Pathway in Immunotherapy
The rationale for targeting the CCR4 pathway in immunotherapy stems from the critical role of regulatory T cells (Tregs) in fostering an immunosuppressive tumor microenvironment (TME). sci-hub.seguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgnih.govnih.govlabsolu.caguidetopharmacology.orgfrontiersin.org CCR4 is the predominant chemokine receptor expressed on human Tregs, and its interaction with its cognate ligands, CCL17 (TARC) and CCL22 (MDC), is responsible for the recruitment and accumulation of these immunosuppressive cells within the TME. sci-hub.seguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgnih.govnih.govguidetopharmacology.orgnih.govfrontiersin.org These ligands are often highly expressed by tumor cells, tumor-associated macrophages, and dendritic cells, particularly in "hot" tumors or those where their expression is upregulated following treatment with checkpoint inhibitors. sci-hub.senih.govnih.govnih.govguidetopharmacology.org
By blocking CCR4-mediated Treg migration, FLX475 aims to prevent the infiltration of these suppressive cells into the tumor, thereby reactivating and enhancing the anti-tumor immune response. nih.govwikipedia.orgsci-hub.segoogle.comguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgnih.govlabsolu.ca This inhibition is intended to shift the balance within the TME towards a more pro-inflammatory, anti-tumor state, notably by increasing the ratio of CD8+ effector T cells to Tregs (CD8:Treg ratio), which is a biomarker associated with improved clinical outcomes. cdutcm.edu.cnnih.govnih.govnih.govlabsolu.caguidetopharmacology.org
Detailed Research Findings:
Preclinical and early clinical data have provided compelling evidence supporting the targeting of CCR4 with FLX475:
Treg Trafficking and Tumor Growth: CCR4 blockade has been shown to effectively reduce Treg cell trafficking into mouse tumors. This reduction correlated with decreased growth of tumors expressing high levels of CCL17 and CCL22. nih.gov
Synergy with Checkpoint Inhibitors: FLX475 has demonstrated the ability to potentiate the anti-tumor effects of various checkpoint inhibitors. In preclinical models, CCR4 inhibition enhanced the efficacy of anti-CTLA-4 and anti-CD137 antibodies, particularly in tumors where CCR4 ligands were upregulated following CPI treatment. cdutcm.edu.cnsci-hub.segoogle.comnih.govnih.govnih.govnih.govwikipedia.orgncpsb.org.cnunige.chlabsolu.calabsolu.caguidetopharmacology.org
Clinical Activity as Monotherapy: In early clinical trials, FLX475 monotherapy has shown preliminary evidence of anti-tumor activity in multiple cancer indications. Notably, in Epstein-Barr Virus-positive (EBV+) lymphoma, objective responses, including durable complete metabolic responses, have been observed. cdutcm.edu.cnnih.govunige.ch
Combination Efficacy in Advanced Cancers: The combination of FLX475 with pembrolizumab has shown encouraging efficacy in various advanced cancers. In a Phase 2 study in checkpoint inhibitor-naïve non-small cell lung cancer (NSCLC) patients, the combination demonstrated a confirmed objective response rate (ORR) of 26% across all evaluable patients (n=35). In the subgroup of patients with PD-L1 expression (tumor proportion score ≥1%, n=20), the ORR was 35%, with 31% in PD-L1 low (TPS 1-49%) and 50% in PD-L1 high (TPS ≥50%) subsets. The median progression-free survival (PFS) in the PD-L1 positive subgroup was 6.3 months. wikipedia.orgncpsb.org.cnlabsolu.ca These results compare favorably to historical data for pembrolizumab monotherapy in similar patient populations (historical ORR of 18% and median PFS of 4.0 months). wikipedia.orgunige.ch
In advanced or metastatic gastric cancer, a Phase 2 study investigating FLX475 in combination with pembrolizumab reported a confirmed ORR of 60.0% in EBV-positive gastric cancer patients (Cohort 2, n=10). nih.govlabsolu.ca
Biomarker Data: Biomarker analyses from clinical trials support FLX475's proposed mechanism of action. Treatment with FLX475, both as monotherapy and in combination with pembrolizumab, led to an increase in the CD8:Treg ratio in the TME. cdutcm.edu.cnnih.gov Transcriptomic profiles from tumor biopsies of FLX475 monotherapy-treated patients exhibited significant changes in immune pathways, resembling profiles from patients with favorable clinical outcomes to anti-PD-(L)1 treatment. cdutcm.edu.cn
Table 1: Key Clinical Efficacy Data for FLX475 in Combination with Pembrolizumab
| Cancer Type (Cohort) | Patient Population | Confirmed ORR (%) | Median PFS (months) | Reference |
| NSCLC (Phase 2) | CPI-naïve, all evaluable (n=35) | 26% | Not specified for all | labsolu.ca |
| NSCLC (Phase 2) | CPI-naïve, PD-L1+ (TPS ≥1%, n=20) | 35% | 6.3 | wikipedia.orglabsolu.ca |
| NSCLC (Phase 2) | CPI-naïve, PD-L1 low (TPS 1-49%, n=16) | 31% | Not specified for subset | labsolu.ca |
| NSCLC (Phase 2) | CPI-naïve, PD-L1 high (TPS ≥50%, n=4) | 50% | Not specified for subset | labsolu.ca |
| Gastric Cancer (Phase 2) | EBV-positive (Cohort 2, n=10) | 60% | Not specified | labsolu.ca |
Table 2: Historical Efficacy Data for Pembrolizumab Monotherapy in NSCLC (for comparison)
| Patient Population (Historical) | Confirmed ORR (%) | Median PFS (months) | Reference |
| CPI-naïve and previously-treated NSCLC | 18% | 4.0 | wikipedia.orgunige.ch |
| PD-L1 low NSCLC | 10% | Not specified | wikipedia.org |
| PD-L1 high NSCLC | 30% | Not specified | wikipedia.org |
特性
IUPAC名 |
N/A |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FLX475; FLX-475; FLX 475; |
製品の起源 |
United States |
Molecular and Cellular Pharmacology of Flx475
Identification of CCR4 as the Primary Molecular Target of FLX475
FLX475 has been identified as a potent and selective antagonist of CCR4, a G-protein coupled receptor. researchgate.netascopubs.org CCR4 is a key chemokine receptor expressed on various immune cells, most notably on regulatory T cells (Tregs), which are critical mediators of immune suppression. cancer.govnih.gov The high expression of CCR4 on Tregs makes it an attractive therapeutic target for cancer immunotherapy. cancer.gov The ligands for CCR4, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22), are often secreted by tumor cells and other cells within the TME. digitellinc.com This chemokine gradient actively recruits CCR4-expressing Tregs into the tumor, creating an immunosuppressive environment that hinders the body's natural anti-tumor immune response. digitellinc.com FLX475 was specifically designed to interfere with this interaction. rapt.com
Ligand Binding and Receptor Antagonism Mechanisms of FLX475 at CCR4
FLX475 functions by directly binding to CCR4 and inhibiting the downstream signaling typically initiated by its natural ligands, CCL17 and CCL22. researchgate.net As a small molecule antagonist, it is designed to occupy the receptor in a manner that prevents the binding of these chemokines, thereby blocking the signaling cascade that leads to cell migration. rapt.com Preclinical studies have demonstrated that FLX475 can achieve high levels of CCR4 receptor occupancy. digitellinc.com
A primary function of the CCR4/CCL17/CCL22 axis is to direct the migration of CCR4-expressing cells, a process known as chemotaxis. nih.gov FLX475 has been shown to be a potent and selective inhibitor of this process. researchgate.net By blocking the binding of CCL17 and CCL22 to CCR4, FLX475 effectively neutralizes the chemotactic signals that draw Tregs to the tumor. researchgate.net This inhibition is a key aspect of its mechanism of action, aiming to reduce the density of immunosuppressive Tregs within the TME. digitellinc.com
Selective Modulation of Regulatory T Cell (Treg) Migration by FLX475
The selective action of FLX475 on Treg migration is a defining feature of its pharmacological profile. rapt.com Unlike broader immunosuppressive strategies, FLX475 is designed to specifically target the recruitment of Tregs to the tumor site without causing systemic depletion of this crucial T cell subset. rapt.com
The accumulation of Tregs within the TME is a significant mechanism of immune evasion by tumors. digitellinc.com By inhibiting CCR4-mediated chemotaxis, FLX475 directly addresses this issue by reducing the infiltration of Tregs into the tumor. researchgate.net This leads to a shift in the balance of immune cells within the TME, favoring a more robust anti-tumor response. onclive.com Clinical biomarker data has shown that treatment with FLX475 can lead to an increase in the ratio of CD8+ effector T cells to FOXP3+ Tregs in the TME. ascopubs.orgonclive.com
Some cancer immunotherapies, such as certain anti-CCR4 antibodies, function by depleting CCR4-expressing cells, which includes Tregs. aacrjournals.org While this can be effective, it can also lead to systemic immunosuppression and potential autoimmune-related side effects due to the widespread removal of Tregs. aacrjournals.org In contrast, FLX475 is designed to be a non-depleting antagonist. immuno-oncologynews.com It blocks the migration of Tregs into the tumor without eliminating them from the periphery, thus preserving their essential role in maintaining immune homeostasis in healthy tissues. rapt.comimmuno-oncologynews.com
Molecular Interactions and Downstream Signaling Pathways Affected by CCR4 Antagonism via FLX475
As a G-protein coupled receptor (GPCR), CCR4 activation by its ligands, CCL17 and CCL22, initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis. nih.gov FLX475, by acting as an antagonist, inhibits these downstream pathways. The binding of CCL17 or CCL22 to CCR4 typically leads to the activation of heterotrimeric G-proteins, particularly of the Gi family. nih.govaacrjournals.org This activation results in the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels. aacrjournals.org
One of the immediate consequences of CCR4 activation is an increase in intracellular calcium concentration ([Ca2+]i). nih.gov This is a common feature of chemokine receptor signaling and is crucial for cell migration. nih.gov FLX475, by preventing ligand binding, is expected to block this ligand-induced calcium flux.
Furthermore, CCR4 signaling is known to involve the β-arrestin pathway. nih.govnih.govatsjournals.org Upon ligand binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, leading to the recruitment of β-arrestins. acs.org β-arrestins can mediate receptor desensitization and internalization, but they can also act as signaling scaffolds, initiating G-protein-independent signaling cascades. nih.govnih.govatsjournals.org Studies have shown that CCR4-mediated chemotaxis can be dependent on β-arrestin-2, which can activate pathways involving p38 MAPK and Rho-associated protein kinase (ROCK). nih.govnih.govatsjournals.org By blocking the initial ligand-receptor interaction, FLX475 would prevent the conformational changes necessary for both G-protein and β-arrestin-mediated signaling.
While direct studies on the effect of FLX475 on every component of these pathways are not extensively published, its role as a potent CCR4 antagonist strongly implies the inhibition of these key signaling events that drive Treg migration. Transcriptomic analyses from tumor biopsies of patients treated with FLX475 have shown significant changes in immune pathways, leading to a tumor microenvironment phenotype associated with a favorable response to immunotherapy. ascopubs.orgrapt.com
Preclinical Research Paradigms and Mechanistic Findings for Flx475
In Vitro Models for Assessing FLX475 Activity
Preclinical investigations utilizing in vitro models have been crucial in elucidating the direct cellular effects and mechanistic underpinnings of FLX475. These studies primarily focus on its ability to inhibit CCR4-mediated chemotaxis and its broader impact on immune cell function and proliferation in controlled laboratory settings.
Cell-Based Assays for CCR4-Mediated Chemotaxis Inhibition
FLX475 has demonstrated potent and selective inhibition of CCR4-mediated chemotaxis in cell-based assays. Regulatory T-cells (Tregs) express high levels of CCR4 and migrate towards its ligands, C-C motif chemokine ligand 17 (CCL17) and CCL22, which are often produced by tumor cells, tumor-associated macrophages, and dendritic cells within the TME researchgate.netresearchgate.netrapt.combmj.com.
In vitro studies have shown that FLX475 (or a similar CCR4 antagonist, CCR4-351) effectively blocks the migration of both human and mouse Tregs induced by CCL17 and CCL22. The potency of this inhibition was observed to be in the low double-digit nanomolar range, with IC50 values around 30–40 nM for blocking human and mouse Treg migration researchgate.netrapt.combmj.com. This inhibition is specific to CCR4, with no observed activity against other surface chemokine receptors on human Tregs bmj.com.
The following table summarizes key findings from in vitro chemotaxis inhibition assays:
| Assay Type | Target Cell Type | Ligands Involved | Observed Effect | Potency (IC50) | Source |
| CCR4-mediated chemotaxis assay | Primary human Tregs | CCL17, CCL22 | Potent inhibition of migration. | ~30-40 nM | researchgate.netbmj.com |
| CCR4-mediated chemotaxis assay | Primary mouse Tregs | CCL17, CCL22 | Potent inhibition of migration. | ~30-40 nM | bmj.com |
| Receptor Occupancy (PD) assay (peripheral blood) | Circulating human Tregs | N/A | Doses of approximately 75 mg and above were sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration, demonstrating a tight pharmacokinetic/pharmacodynamic relationship. | N/A | rapt.com |
Investigations of FLX475 Effects on Immune Cell Function and Proliferation in Controlled Environments
Beyond chemotaxis inhibition, FLX475's effects on other immune cell functions and proliferation in controlled environments have been explored. The compound is designed to selectively block the recruitment of Tregs to the tumor site without depleting beneficial cells that mediate anti-tumor immune responses or affecting Tregs in healthy tissues like blood, spleen, or skin rapt.comrapt.comfirstwordpharma.com.
Preclinical studies indicate that by relieving immune suppression, FLX475 promotes effector T cell activation and can recover the function of effector T cells rapt.com. This suggests that FLX475 can stimulate an immune response by limiting Treg and myeloid-derived suppressor cell (MDSC) functions, while also promoting effector T cell proliferation and function rapt.com. For instance, in cell-based assays, GCN2 inhibitors (another class of compounds developed by the same company) were shown to increase CD8 T cell proliferation and function under nutrient-limited conditions, highlighting a broader strategy to relieve immune suppression rapt.comrapt.comannualreports.com. While these specific findings relate to GCN2 inhibitors, the overarching goal of FLX475 as a CCR4 antagonist is to achieve a similar outcome by modulating the TME to be more conducive to anti-tumor immunity researchgate.netrapt.com.
In Vivo Preclinical Efficacy Models and Immunomodulatory Insights of FLX475
Utilization of Mouse Tumor Models for Evaluating Immunomodulatory Effects
Various mouse tumor models have been utilized to assess the immunomodulatory effects of FLX475. These include syngeneic mouse tumor models, which involve transplanting mouse tumor cell lines into immunocompetent animals bmj.commdpi.com. Specific models such as Pan02 (pancreatic cancer) and CT26 (colorectal cancer) mouse tumors have been employed, which vary in their baseline expression levels of CCR4 ligands (CCL17 and CCL22) bmj.comuniversiteitleiden.nl. Additionally, breast cancer mouse models have also been used mdpi.com.
In these preclinical studies, FLX475 has demonstrated the ability to inhibit tumor growth and, in some cases, increase tumor regression as a single agent rapt.comfirstwordpharma.com. Furthermore, FLX475 has been shown to enhance the anti-tumor effects of various checkpoint inhibitors, including anti-PD-L1 and anti-CTLA4 antibodies, as well as immune agonists like anti-4-1BB antibodies researchgate.netrapt.comrapt.comfirstwordpharma.comresearchgate.net. This suggests a synergistic potential for FLX475 in combination with existing immunotherapies researchgate.netasco.org.
Assessment of Intratumoral Effector T Cell (Teff) to Regulatory T Cell (Treg) Ratio Modulation by FLX475
A key immunomodulatory insight from preclinical studies is FLX475's ability to modulate the intratumoral Teff to Treg ratio. Regulatory T-cells (Tregs) suppress anti-tumor immunity by migrating into tumors, and FLX475, as a selective CCR4 antagonist, inhibits this recruitment ascopubs.orgresearchgate.netresearchgate.netresearchgate.net.
Preclinical studies consistently demonstrate that FLX475 increases the intratumoral Teff/Treg ratio ascopubs.orgresearchgate.netresearchgate.netrapt.comresearchgate.netrapt.com. This is a crucial finding, as a higher Teff/Treg ratio within the tumor microenvironment is generally associated with a more effective anti-tumor immune response and improved prognosis ascopubs.orgresearchgate.netresearchgate.netmdpi.comimmuno-oncologynews.com. Immunohistochemistry (IHC) analysis of tumor biopsies from FLX475 monotherapy-treated patients revealed a trend towards an increased CD8:FOXP3 ratio in the TME, which is consistent with an increase in effector T cells relative to regulatory T cells researchgate.net.
The following table summarizes the observed modulation of the Teff/Treg ratio:
| Model/Context | Observed Effect on Teff/Treg Ratio | Source |
| Preclinical studies (general) | Increased intratumoral Teff/Treg ratio | ascopubs.orgresearchgate.netresearchgate.netrapt.comresearchgate.netrapt.com |
| FLX475 monotherapy (tumor biopsies) | Trend towards increased CD8:FOXP3 ratio in TME | researchgate.net |
| Preliminary clinical data (Phase 1/2 trial) | Increased ratio of killing T-cells to Tregs | immuno-oncologynews.com |
| FLX475 monotherapy (tumor tissues) | Decrease in Treg cell populations and increased distance between CD8+ effector T cells and Tregs in TME | rapt.com |
Analysis of Tumor Microenvironment Changes Induced by FLX475 Monotherapy in Preclinical Settings
FLX475 monotherapy has been shown to induce significant and beneficial changes within the tumor microenvironment (TME) in preclinical settings. These changes are consistent with its proposed mechanism of action and contribute to a more permissive environment for anti-tumor immunity firstwordpharma.comresearchgate.netrapt.combioworld.com.
Key changes observed include:
Decreased Treg Infiltration: FLX475 reduces the frequency of Tregs within the tumor, directly addressing their immunosuppressive role researchgate.netbmj.comresearchgate.netrapt.com.
Alteration of Transcriptomic Profiles: Global gene expression analyses of tumor biopsies from FLX475 monotherapy-treated patients exhibited significant changes in immune pathways that are likely to benefit the anti-tumor response researchgate.netrapt.com. These transcriptomic profiles were observed to resemble those from patients with favorable clinical outcomes to anti-PD(L)-1 treatment researchgate.netrapt.com.
Spatial Redistribution of Immune Cells: FLX475 monotherapy resulted in an increase in the distance between CD8+ effector T cells and Tregs in the TME, suggesting a spatial re-organization that may reduce Treg-mediated suppression of Teff cells rapt.com.
Impact on CCR4 Ligands: In tumor models with low baseline levels of CCR4 ligands, treatment with immune checkpoint inhibitors was observed to increase CCL17 and CCL22 levels. In such scenarios, CCR4 blockade by FLX475 reduced Treg frequency and potentiated the anti-tumor effects of checkpoint inhibitors bmj.com.
These findings collectively demonstrate that FLX475 monotherapy actively modifies the TME towards a phenotype associated with a more robust anti-tumor immune response, supporting its potential as an immunotherapeutic agent researchgate.net.
Pharmacokinetic and Pharmacodynamic Characterization in Translational Research of Flx475
Pharmacokinetic Profiles of FLX475 in Preclinical Species and Healthy Volunteer Models
In healthy volunteer models, FLX475 has shown excellent pharmacokinetic properties in first-in-human, randomized, double-blind, placebo-controlled trials. rapt.comfirstwordpharma.combiospace.comfirstwordpharma.com Key observations from these studies include:
Dose-dependent increases in exposure: As the administered dose of FLX475 increased, a corresponding increase in systemic exposure was observed. rapt.com
Low peak-to-trough ratios: This characteristic suggests sustained drug levels over the dosing interval, which is beneficial for once-daily administration. rapt.com
Extended half-life: FLX475 demonstrated a half-life of approximately 72 hours, supporting a once-daily oral dosing regimen. rapt.comfirstwordpharma.com
Accumulation with repeat dosing: Daily administration of FLX475, without a loading dose, resulted in approximately 4-5 times accumulation of the compound over a 14-day period. rapt.com
Table 1: Summary of FLX475 Pharmacokinetic Characteristics in Healthy Volunteers
| Characteristic | Observation | Source |
| Exposure | Dose-dependent increases | rapt.com |
| Peak-to-trough ratio | Low | rapt.com |
| Half-life | Approximately 72 hours | rapt.com |
| Accumulation (14 days) | Approximately 4-5 times with daily dosing | rapt.com |
Pharmacodynamic Biomarkers and Receptor Occupancy Studies of FLX475
Pharmacodynamic studies are essential for confirming target engagement and evaluating the biological effects of FLX475. A robust pharmacodynamic assay measuring receptor occupancy (RO) on circulating peripheral blood Treg has been developed and utilized. rapt.comascopubs.org This assay demonstrated a tight pharmacokinetic/pharmacodynamic relationship, indicating that specific doses of FLX475 are sufficient to achieve the desired target engagement. rapt.comascopubs.org For instance, doses of approximately 75 mg once daily (QD) and above were found to be sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration. rapt.com In healthy volunteers, a 75 mg daily dose of FLX475 exceeded the targeted receptor occupancy in all six subjects evaluated. sec.gov
Beyond receptor occupancy, other pharmacodynamic biomarkers have been utilized to assess FLX475's effects:
CD8:Treg ratio: An increase in the CD8 (effector T cells) to Treg ratio in tumor biopsies has been observed following FLX475 treatment, which is consistent with its mechanism of action. rapt.comannualreports.comcancernetwork.com
Tumor Microenvironment (TME) changes: Analysis of transcriptomic profiles from tumor biopsies has revealed significant changes in immune signatures within the TME that are correlated with an enhanced response to checkpoint inhibitor therapy. rapt.comrapt.comrapt.com
Circulating chemokine levels: Peripheral blood analysis for chemokines like CCL17 and CCL22, which are ligands for CCR4, can also serve as exploratory biomarkers. annualreports.com
Circulating Treg proportion: FLX475 monotherapy has been shown to result in a small but significant increase in the proportion of circulating Treg, which aligns with the hypothesis that the drug blocks their migration into the TME, leading to their accumulation in the periphery. rapt.comrapt.comrapt.com
Assessing target engagement is critical for understanding the drug's interaction with its intended target. For FLX475, methodologies primarily focus on evaluating its binding to CCR4 on circulating immune cells, particularly Treg.
Flow Cytometry: This is a widely used method for receptor occupancy (RO) assays. It allows for the quantification of free and total receptors on cell surfaces, such as CCR4 on Treg, in whole blood samples. rapt.comascopubs.orgprecisionformedicine.comnih.gov The technique often requires fresh whole blood samples to ensure accurate determination of occupancy, as cell isolation or cryopreservation can affect drug-receptor engagement. precisionformedicine.com Multiplexed flow cytometry assays can simultaneously measure multiple pharmacodynamic biomarkers, which is advantageous when sample volumes are limited. nih.gov
Immunohistochemistry (IHC): While not directly measuring target engagement on circulating cells, IHC is used on tumor biopsies to assess the impact of FLX475 on immune cell populations within the TME. This includes quantifying CD8 and FOXP3 positive cells to determine the CD8:Treg ratio, providing insights into the drug's effect on the suppressive immune cell landscape. rapt.comannualreports.com
RNA Sequencing (RNAseq): This advanced molecular technique is applied to tumor biopsies (both pre- and post-treatment) to analyze global gene expression changes. RNAseq data, combined with immune deconvolution and machine learning approaches, can identify shifts in immune cell populations and pathways within the TME, thereby confirming the drug's biological activity and mechanism of action. rapt.com
The translational research on FLX475 has established a clear correlation between its target engagement and subsequent immunomodulatory effects.
Inhibition of Treg Migration and Immune Rebalancing: Preclinical studies have consistently demonstrated that FLX475 potently inhibits the migration of Treg into tumors. rapt.comacs.orgascopubs.orgresearchgate.net This inhibition leads to a beneficial increase in the intratumoral effector T cell (Teff)/Treg ratio, which is crucial for overcoming immune suppression within the TME. rapt.comascopubs.organnualreports.comcancernetwork.com The selective nature of FLX475 ensures that it blocks Treg recruitment to the tumor site without depleting beneficial immune cells or Treg in healthy tissues, which is a key immunomodulatory advantage. rapt.comacs.orgfirstwordpharma.comfirstwordpharma.comfirstwordpharma.comimmuno-oncologynews.com
Tumor Microenvironment Remodeling: Treatment with FLX475, particularly in combination with other therapies like pembrolizumab (B1139204), results in favorable changes within the TME. rapt.comrapt.comrapt.com These changes include a decrease in Treg cell populations and an increased spatial separation between CD8+ effector T cells and Treg within the TME. rapt.comrapt.com Transcriptomic analyses of tumors post-FLX475 treatment have shown significant alterations in immune pathways that are known to correlate with an enhanced anti-tumor immune response and improved outcomes with checkpoint inhibitor therapy. rapt.comrapt.com
Systemic Immune Cell Dynamics: The observation of a small but significant increase in circulating Treg after FLX475 monotherapy is consistent with the drug's mechanism of blocking Treg entry into tumors, leading to their accumulation in the periphery. rapt.comrapt.comrapt.com This dynamic illustrates the systemic immunomodulatory effect resulting from localized inhibition of Treg trafficking.
Table 2: Correlation of FLX475 Target Engagement with Immunomodulatory Effects
| Target Engagement/Biomarker | Immunomodulatory Effect | Source |
| CCR4 Receptor Occupancy | Potent inhibition of Treg migration into tumors. rapt.comacs.orgascopubs.orgresearchgate.net | rapt.comacs.orgascopubs.orgresearchgate.net |
| Increased CD8:Treg Ratio | Enhanced anti-tumor immune response by shifting the balance in favor of effector T cells within the TME. rapt.comascopubs.organnualreports.comcancernetwork.com | rapt.comascopubs.organnualreports.comcancernetwork.com |
| TME Transcriptomic Changes | Remodeling of the TME to a more permissive state for anti-tumor immunity, resembling profiles associated with favorable responses to anti-PD(L)1 therapy. rapt.comrapt.comrapt.com | rapt.comrapt.comrapt.com |
| Increased Circulating Treg | Accumulation of Treg in peripheral blood due to blocked migration into the TME, confirming the drug's selective mechanism of action. rapt.comrapt.comrapt.com | rapt.comrapt.comrapt.com |
| Preclinical Efficacy | Demonstrated anti-tumor efficacy as a single agent and in combination with checkpoint inhibitors, validating the immunomodulatory approach in vivo. rapt.comascopubs.orgfirstwordpharma.comfirstwordpharma.com | rapt.comascopubs.orgfirstwordpharma.comfirstwordpharma.com |
Translational Research Approaches for Evaluating FLX475's Biological Activity and Mechanism of Action
Translational research for FLX475 has employed a strategic approach to evaluate its biological activity and mechanism of action, bridging findings from preclinical models to clinical settings.
Preclinical-to-Clinical Bridging Studies: Initial Phase 1 studies in healthy volunteers were designed to rapidly obtain pharmacokinetic, pharmacodynamic, and preliminary safety data. ascopubs.orgfirstwordpharma.com These data were crucial for informing and streamlining the design of subsequent Phase 1/2 clinical trials in cancer patients, aiming for a more focused and efficient path to clinical proof of concept. ascopubs.orgfirstwordpharma.com
Biomarker-Driven Patient Selection: A key translational approach involves identifying and characterizing "charged" tumors, which are defined by high levels of CCR4 ligands, Treg, and CD8 T cells. rapt.comfirstwordpharma.comimmuno-oncologynews.com This stratification is based on the hypothesis that such tumors are more likely to respond to CCR4 antagonism, as they represent an immune-suppressed environment where blocking Treg recruitment would be highly beneficial. rapt.comfirstwordpharma.comimmuno-oncologynews.com
Multi-Modal Biomarker Analysis in Clinical Trials: Comprehensive biomarker analyses are integrated into clinical trials to assess FLX475's impact. This includes:
Flow cytometry for monitoring receptor occupancy on circulating immune cells, particularly Treg, and for assessing changes in peripheral immune cell populations. rapt.comascopubs.orgprecisionformedicine.comnih.gov
Immunohistochemistry (IHC) on tumor biopsies to quantify changes in the intratumoral CD8:Treg ratio and other immune cell infiltrates. rapt.comannualreports.com
RNA sequencing (RNAseq) of tumor biopsies to analyze gene expression profiles and identify shifts in immune pathways and signatures within the TME. rapt.com Advanced computational methods like immune deconvolution and machine learning are applied to these datasets to gain deeper insights into the drug's effects. rapt.com
Analysis of chemokine levels (e.g., CCL17, CCL22) in peripheral blood and tumor tissue to understand ligand dynamics. annualreports.com
Correlation with Clinical Outcomes: The ultimate goal of these translational efforts is to correlate the observed biomarker changes and mechanistic insights with clinical outcomes, such as objective response rates and disease control. rapt.comannualreports.comcancernetwork.comrapt.comimmuno-oncologynews.combiospace.com This helps to confirm the biological activity and validate the proposed mechanism of action in patients.
Combination Therapy Rationale: Translational studies have also explored FLX475's potential to synergize with other immunotherapies, such as checkpoint inhibitors. Preclinical data suggested enhanced anti-tumor effects when combined with anti-PD-L1 and anti-CTLA4 antibodies. firstwordpharma.comfirstwordpharma.com Clinical trials are evaluating FLX475 as both monotherapy and in combination with agents like pembrolizumab, aiming to restore naturally occurring anti-tumor immunity and deepen or broaden clinical responses across a wide spectrum of tumor types. rapt.comrapt.comascopubs.orgfirstwordpharma.comrapt.comcancernetwork.comrapt.comfirstwordpharma.comimmuno-oncologynews.combiospace.com
Structure Activity Relationship Sar and Medicinal Chemistry Principles for Ccr4 Antagonists Including Flx457
General Principles of Small Molecule Antagonist Design for Chemokine Receptors
Chemokine receptors, such as CCR4, belong to the superfamily of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery due to their involvement in various physiological and pathological processes, including immune responses. researchgate.netdrughunter.com The design of small molecule antagonists for these receptors typically aims to disrupt the binding of endogenous chemokine ligands, thereby preventing downstream signaling and cellular migration. nih.govmedchemexpress.comsec.govashpublications.orgmedchemexpress.com
Antagonists of chemokine receptors can generally be categorized into two classes based on their binding modes:
Class I Allosteric Antagonists : These compounds are believed to bind to an extracellular portion of the receptor. Their structural features often include a lipophilic arene and a side chain containing a basic amine, both typically linked to a heteroaromatic core in a 1,3-substitution pattern. researchgate.net
Class II Allosteric Antagonists : These bind to an intracellular pocket of the receptor. They commonly feature sulfonamides flanked by a heteroaromatic ring and a more lipophilic arene. researchgate.net
A critical aspect of designing small molecule antagonists for chemokine receptors is achieving high selectivity. Non-selective inhibition could lead to undesirable off-target effects or interfere with beneficial immune cell functions. For CCR4 antagonists, a key design goal is to selectively block the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME) without depleting these cells from healthy tissues, which could potentially lead to autoimmune complications. medchemexpress.comresearchgate.netimmuno-oncologynews.com Medicinal chemistry efforts often employ tools like pharmacophore modeling to identify novel chemical templates that can selectively inhibit the target receptor. drughunter.com
Synthetic Methodologies for CCR4 Antagonist Scaffolds relevant to FLX475
FLX475 is a chiral compound, and its synthesis involves several stereoselective steps to ensure the desired biological activity. nih.govguidetopharmacology.org The core chemical scaffold of FLX475 incorporates a pyrazolo[3,4-b]pyrazine moiety linked to an azetidine-piperidine system. nih.govguidetopharmacology.org
While specific detailed synthetic routes for FLX475 beyond the patent information are proprietary, the broader landscape of CCR4 antagonist development has explored various chemical scaffolds, including pyrimidine (B1678525) analogs, pyrazine (B50134) arylsulfonamides, and indazole arylsulfonamides. researchgate.net The development of FLX475 represents a distinct chemical class with its unique azetidine-containing scaffold. drughunter.com
Structure-Activity Relationships Governing FLX475 Potency and Selectivity for CCR4
FLX475 is characterized as a potent and selective CCR4 antagonist. medchemexpress.comsec.govashpublications.orgmedchemexpress.comrapt.com Its mechanism of action involves blocking the interaction between CCR4 and its cognate ligands, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22). nih.govmedchemexpress.comsec.govashpublications.orgmedchemexpress.com This inhibition prevents the migration of immunosuppressive Tregs into the tumor microenvironment, thereby promoting an effective anti-tumor immune response. nih.govmedchemexpress.comsec.govashpublications.orgmedchemexpress.com
While specific numerical IC50 or Ki values for FLX475 are not widely disclosed in publicly available snippets, its potency can be inferred from related compounds and preclinical data. For instance, CCR4-351, described as a close structural analog of FLX475 (Tivumecirnon), has demonstrated potent chemotaxis inhibitory activity with IC50 values ranging from 7-60 nM in in vitro assays. ashpublications.orgpatsnap.com This suggests that FLX475 itself operates within a similar nanomolar potency range. Furthermore, clinical studies indicate that doses of approximately 75 mg once daily (PO QD) and above are sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration, underscoring its high potency in a physiological context. rapt.com
The selectivity of FLX475 is a crucial aspect of its SAR. It is designed to selectively block Treg recruitment into tumors without causing depletion of Tregs in healthy tissues, such as blood, spleen, or skin. medchemexpress.comimmuno-oncologynews.com This selective action is a key advantage over antibody-based CCR4 therapies that may lead to systemic Treg depletion. medchemexpress.comresearchgate.net The analog CCR4-351 has also shown high selectivity, inhibiting migration only towards CCL17 and CCL22 and not affecting migration towards other chemokine ligands or receptors. bmj.com The chirality of FLX475 is also a critical determinant of its activity, with specific stereoisomers being essential for optimal potency. nih.gov
Optimization Strategies for CCR4 Antagonists leading to FLX475
The development of FLX475 involved a comprehensive lead optimization process driven by iterative medicinal chemistry and SAR-based approaches. dcchemicals.com The primary objective was to identify a compound with not only high potency and selectivity for CCR4 but also desirable physicochemical and pharmacokinetic (PK) properties suitable for oral administration. drughunter.comrapt.comdcchemicals.com
Key optimization strategies likely included:
Scaffold Exploration and Modification : While FLX475 features a distinct pyrazolo[3,4-b]pyrazine and piperidinyl-azetidine scaffold, the initial discovery phase might have involved screening diverse chemical libraries or using pharmacophore modeling to identify novel starting points. drughunter.com Subsequent modifications to this core scaffold and its substituents would have been systematically explored to enhance binding affinity and functional activity.
Chirality Control : Given the importance of chirality in FLX475's synthesis, significant efforts would have been dedicated to developing stereoselective synthetic routes to produce the active enantiomer with high purity. nih.gov This ensures consistent biological activity and avoids potential issues with less active or inactive stereoisomers.
Pharmacokinetic Optimization : Oral bioavailability was a crucial goal for FLX475. drughunter.comrapt.com Optimization efforts would have focused on improving absorption, distribution, metabolism, and excretion (ADME) properties. The achievement of a long human half-life of approximately 72 hours for FLX475 is a testament to successful PK optimization, allowing for once-daily dosing. drughunter.comrapt.com
Selectivity Enhancement : To ensure that FLX475 selectively targets CCR4 on tumor-infiltrating Tregs without affecting Tregs in healthy tissues or other beneficial immune cells, extensive selectivity profiling against a broad panel of chemokine receptors and other GPCRs would have been performed. medchemexpress.comresearchgate.netimmuno-oncologynews.combmj.com Any observed off-target activities would necessitate further structural modifications to improve specificity.
Addressing Challenges : The optimization process would have involved addressing common drug development challenges such as solubility, metabolic stability, and potential off-target liabilities. For instance, while generally well-tolerated, initial Phase 1 data for FLX475 monotherapy did observe some dose-limiting toxicities related to asymptomatic QTc prolongation, which would have informed the selection of the recommended Phase 2 dose. immuno-oncologynews.com This highlights the iterative nature of drug development, where safety and efficacy data continuously guide optimization.
The rapid progression of the CCR4 program from concept to first-in-human testing in two and a half years underscores the efficiency of the integrated biology, chemistry, and pharmacokinetic disciplines employed in its discovery and optimization. drughunter.com
Mechanistic Contributions of Flx475 to Tumor Immunosuppression Reversal
Role of CCR4 Ligands (CCL17, CCL22) in Tumor Immunosuppression Mechanisms
The chemokine ligands CCL17 (also known as TARC) and CCL22 (also known as MDC) are the primary ligands for the CCR4 receptor. nih.gov In the context of cancer, these chemokines are pivotal in establishing an immunosuppressive TME. acs.orgnih.gov They are produced by various cells within the tumor, including cancer cells, tumor-associated macrophages (TAMs), and dendritic cells. mdpi.comrapt.com
The primary role of CCL17 and CCL22 in tumor immunosuppression is the recruitment of CCR4-expressing Tregs. nih.govnih.gov Tregs are a subset of CD4+ T cells that play a crucial role in maintaining immune tolerance and preventing autoimmunity. However, within the TME, their accumulation suppresses the activity of effector T cells, such as CD8+ cytotoxic T lymphocytes, which are essential for killing cancer cells. nih.gov This suppression of the anti-tumor immune response allows the tumor to evade immune destruction and continue to grow. acs.orgnih.gov High expression of CCL17 and CCL22 in the TME has been associated with increased Treg infiltration and a poor prognosis in various cancer types. nih.govnih.gov
| Cell Type | Produced Chemokines | Role in TME |
| Tumor Cells | CCL17, CCL22 | Attract CCR4+ Tregs, promoting immune evasion. acs.orgmdpi.com |
| Tumor-Associated Macrophages (TAMs) | CCL22 | Major source of Treg-attracting chemokines. nih.gov |
| Dendritic Cells (DCs) | CCL17, CCL22 | Contribute to the recruitment of Tregs. rapt.com |
| Cancer-Associated Fibroblasts (CAFs) | CCL17 | Can contribute to the immunosuppressive environment. mdpi.com |
Detailed Mechanism of Treg Recruitment and Accumulation in the Tumor Microenvironment and its Interruption by FLX475
The recruitment of Tregs to the TME is a multi-step process orchestrated by the interaction between CCR4 on the surface of Tregs and its ligands, CCL17 and CCL22, which are abundant within the tumor. nih.govresearchgate.net This process begins with the production of CCL17 and CCL22 by tumor and stromal cells, creating a chemotactic gradient that attracts circulating CCR4+ Tregs. nih.gov
Upon entering the TME, these Tregs are retained and can expand in number, further contributing to the immunosuppressive milieu. skku.edu The high expression of CCR4 on the most potently suppressive Treg populations makes this axis a critical pathway for tumor immune evasion. acs.orgnih.gov
FLX475 functions as a competitive antagonist of CCR4. rapt.comtargetedonc.com By binding to the CCR4 receptor on Tregs, FLX475 prevents the binding of CCL17 and CCL22, thereby blocking the chemotactic signal that draws these immunosuppressive cells into the tumor. rapt.comimmuno-oncologynews.com This selective blockade of Treg migration into the TME is a key mechanism by which FLX475 reverses immunosuppression without causing systemic depletion of Tregs, which could lead to autoimmune side effects. rapt.com Preclinical studies have shown that FLX475 effectively inhibits Treg migration into tumors but not to peripheral tissues. rapt.comrapt.com
FLX475-Mediated Reprogramming of the Tumor Microenvironment Transcriptome
The inhibition of Treg infiltration by FLX475 leads to significant alterations in the gene expression profile, or transcriptome, of the TME. researchgate.net By reducing the number of immunosuppressive Tregs, FLX475 shifts the balance within the TME towards a more pro-inflammatory and anti-tumor state.
Transcriptomic analyses of tumor biopsies from patients treated with FLX475 have revealed changes consistent with its mechanism of action. rapt.comresearchgate.net These changes include a decrease in gene signatures associated with Tregs. researchgate.net Furthermore, FLX475 monotherapy has been shown to alter the tumor transcriptome to a phenotype more closely resembling that of tumors that respond favorably to anti-PD-1/PD-L1 checkpoint inhibitors. researchgate.net This suggests that FLX475 can help to turn immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immunotherapy. rapt.com
| Transcriptomic Change | Implication for TME |
| Downregulation of Treg-associated genes | Reduction in immunosuppressive signals. researchgate.net |
| Upregulation of inflammatory and immune response pathways | Enhancement of anti-tumor immunity. researchgate.net |
| Shift towards an anti-PD-1 responsive phenotype | Potential to sensitize tumors to checkpoint inhibitor therapy. rapt.comresearchgate.net |
Implications of CCR4 Antagonism for T Cell Infiltration and Activation within the Tumor Microenvironment
The primary consequence of FLX475-mediated CCR4 antagonism is the enhanced infiltration and activation of effector T cells within the TME. rapt.com By blocking the entry of Tregs, the suppressive signals that normally dampen the activity of cytotoxic CD8+ T cells are diminished. nih.gov
Future Directions in Flx475 Research and Ccr4 Antagonism
Identification of Predictive Biomarkers for Response to CCR4 Antagonism in Research Models
A crucial aspect of advancing FLX475 therapy is the identification of predictive biomarkers to enable a precision medicine approach. This involves selecting patients who are most likely to benefit from treatment, thereby maximizing efficacy and minimizing unnecessary exposure to the drug. Preclinical and early clinical data have pointed towards several promising biomarker candidates.
One of the most significant findings is the association between Epstein-Barr Virus (EBV) status and response to FLX475. firstwordpharma.com Preclinical data have demonstrated that EBV-positive (EBV+) tumors exhibit increased expression of the CCR4 ligands, CCL17 and CCL22. firstwordpharma.com This increased ligand expression is hypothesized to enhance the recruitment of regulatory T cells (Tregs) to the tumor microenvironment (TME). firstwordpharma.com Consequently, blocking this recruitment with FLX475 could be particularly effective in these tumors. firstwordpharma.com This has led to the belief that EBV+ tumors may be an ideal target for FLX475, supporting a biomarker-driven patient selection strategy. firstwordpharma.com
Beyond viral status, the composition of the tumor microenvironment itself is a key area for biomarker discovery. Tumors characterized as "charged" — those with high levels of CCR4 ligands and a significant infiltration of both Tregs and cancer-fighting effector T cells — are expected to be particularly susceptible to FLX475. immuno-oncologynews.com Analysis of tumor tissue from patients treated with FLX475 has shown a decrease in Treg populations and an increase in the distance between CD8+ effector T cells and Tregs within the TME, suggesting a favorable shift in the immune landscape. rapt.com Therefore, baseline measurements of Treg density and the expression of CCR4 ligands within the tumor could serve as predictive biomarkers.
Furthermore, peripheral blood analysis offers a less invasive method for biomarker identification. In patients receiving FLX475 monotherapy, a small but significant increase in the proportion of circulating Tregs has been observed, consistent with the mechanism of blocking their migration into the tumor. rapt.com Comprehensive immune profiling of peripheral blood using techniques like mass cytometry (CyTOF) could identify specific immune cell subsets or functional markers that correlate with clinical response. nih.govnih.govresearchgate.net For instance, studies in other immunotherapies have shown that baseline levels of memory T cell subsets and natural killer (NK) cell populations can predict response to anti-CTLA-4 and anti-PD-1 therapies, respectively, suggesting similar approaches could be fruitful for FLX475. nih.govnih.gov
| Biomarker Category | Potential Biomarker | Rationale |
| Viral Status | Epstein-Barr Virus (EBV) positivity | EBV+ tumors show increased expression of CCR4 ligands (CCL17, CCL22), potentially leading to greater Treg recruitment and susceptibility to FLX475. firstwordpharma.com |
| Tumor Microenvironment | High levels of CCR4 ligands (CCL17, CCL22) | Indicates a tumor that is actively recruiting Tregs via the CCR4 pathway. immuno-oncologynews.com |
| High density of tumor-infiltrating Tregs | Suggests a highly immunosuppressive microenvironment that could be reversed by blocking Treg infiltration. rapt.comrapt.com | |
| Ratio of effector T cells to Tregs | A low baseline ratio that increases with treatment could indicate a positive response. rapt.comascopubs.org | |
| Peripheral Blood | Proportion of circulating Tregs | An increase may indicate successful blockade of their entry into the tumor. rapt.com |
| Specific immune cell subsets (e.g., memory T cells, NK cells) | Comprehensive profiling may reveal peripheral immune signatures that correlate with anti-tumor activity. nih.govnih.gov |
Advanced Preclinical Models for Deepening Mechanistic Understanding of FLX475
To further elucidate the intricate mechanisms of FLX475 and CCR4 antagonism, researchers are moving beyond traditional preclinical models. Advanced in vitro and in vivo systems that more accurately recapitulate the human tumor microenvironment are essential for gaining deeper insights.
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are invaluable for studying the human-specific interactions between FLX475, immune cells, and tumors. nih.gov These models allow for the investigation of how FLX475 modulates the human immune response in a living system, providing a more relevant platform than conventional xenograft models in immunodeficient mice which lack a functional adaptive immune system. aacrjournals.orgmdpi.com
Three-dimensional (3D) organoid and spheroid cultures derived from patient tumors are another frontier in preclinical modeling. These in vitro systems better mimic the complex architecture and cell-cell interactions of a tumor compared to traditional 2D cell cultures. nih.gov Co-culturing patient-derived tumor organoids with immune cells from the same patient can create a personalized "tumor-in-a-dish" model. mdpi.com This allows for the detailed study of how FLX475 affects Treg migration and the subsequent activation of anti-tumor immunity in a patient-specific context.
Furthermore, microfluidic "organ-on-a-chip" models can simulate the dynamic environment of the TME, including blood flow and chemokine gradients. nih.gov These systems can be used to precisely study the process of Treg chemotaxis in response to CCR4 ligands and how this is inhibited by FLX475 in a highly controlled and observable manner. nih.gov Such models can provide critical data on the pharmacodynamics of the drug at the tissue level. nih.gov
Novel Combination Strategies and Therapeutic Modalities with FLX475 in Preclinical Investigations
Preclinical studies have consistently shown that FLX475 can enhance the anti-tumor effects of various immunotherapies, laying the groundwork for innovative combination strategies. firstwordpharma.com The primary rationale is that by blocking the infiltration of immunosuppressive Tregs into the tumor, FLX475 can create a more permissive environment for other anti-cancer agents to work effectively. rapt.com
The most explored combinations are with immune checkpoint inhibitors. FLX475 has demonstrated synergistic effects with anti-PD-L1 and anti-CTLA-4 antibodies in preclinical models. firstwordpharma.comrapt.com By reducing the Treg population within the tumor, FLX475 is thought to "unleash" the activity of effector T cells that are then further invigorated by checkpoint blockade. nih.gov This has led to ongoing clinical trials combining FLX475 with pembrolizumab (B1139204) (an anti-PD-1 antibody) and ipilimumab (an anti-CTLA-4 antibody). rapt.comcancernetwork.comresearchgate.net
Beyond checkpoint inhibitors, preclinical investigations are exploring combinations with other therapeutic modalities:
Adoptive Cell Therapies: FLX475 has the potential to enhance cell-based immunotherapies such as CAR-T cell therapy. firstwordpharma.com Treg accumulation in tumors is a known mechanism of resistance to CAR-T therapy; therefore, pre-treating with FLX475 to reduce Treg infiltration could improve the efficacy and durability of these treatments.
Cancer Vaccines: By creating a less immunosuppressive TME, FLX475 may augment the response to therapeutic cancer vaccines, which rely on generating a robust anti-tumor T cell response. firstwordpharma.comrapt.com
Immune Agonists: The anti-tumor effects of immune-stimulating agents, such as anti-4-1BB antibodies, have also been shown to be enhanced when combined with FLX475 in preclinical settings. firstwordpharma.com
Conventional Therapies: There is potential for synergy with conventional treatments like radiation and chemotherapy. rapt.com These therapies can induce immunogenic cell death, releasing tumor antigens and promoting an immune response, which could be amplified by the Treg-blocking effects of FLX475. nih.gov
| Combination Modality | Rationale for Combination with FLX475 | Preclinical Evidence/Hypothesis |
| Immune Checkpoint Inhibitors (anti-PD-1/PD-L1, anti-CTLA-4) | Reduce Treg-mediated immunosuppression, making tumors more susceptible to checkpoint blockade. rapt.com | Enhanced anti-tumor effects observed in preclinical models. firstwordpharma.comrapt.com |
| Adoptive Cell Therapy (e.g., CAR-T) | Overcome Treg-mediated resistance to CAR-T cell efficacy. firstwordpharma.com | Potential to improve the persistence and function of engineered T cells. |
| Cancer Vaccines | Create a more favorable microenvironment for vaccine-induced T cell responses. rapt.com | Hypothesized to increase the magnitude and quality of the anti-tumor immune response. |
| Immune Agonists (e.g., anti-4-1BB) | Amplify the pro-inflammatory signals from immune-stimulating agents by removing a key brake (Tregs). | Synergistic anti-tumor activity demonstrated in preclinical studies. firstwordpharma.com |
| Radiation/Chemotherapy | Capitalize on the immunogenic cell death induced by conventional therapies in a less immunosuppressive TME. rapt.comnih.gov | Potential to turn a "cold" tumor "hot" and more responsive to immunotherapy. |
Broader Applicability of CCR4 Antagonism Principles Beyond Current Research Focus
The role of CCR4 and its ligands in mediating the migration of specific immune cell subsets extends beyond oncology, suggesting a broader therapeutic potential for CCR4 antagonism. The principles learned from FLX475 research in cancer could be applied to other disease areas where CCR4-mediated cell trafficking is pathogenic.
Allergic inflammatory diseases are a prominent area of interest. rapt.com CCR4 is selectively expressed on Th2 cells, a subset of T helper cells that play a central role in the pathophysiology of allergic conditions like atopic dermatitis and asthma. rapt.comnih.gov The CCR4 ligands CCL17 and CCL22 are highly expressed in allergically-inflamed tissues, orchestrating the recruitment of these pathogenic Th2 cells. rapt.com Therefore, a CCR4 antagonist could block this recruitment and alleviate the inflammatory response. In fact, RAPT Therapeutics is developing a different CCR4 antagonist, RPT193, specifically for allergic inflammatory diseases, highlighting the applicability of this mechanism outside of oncology. rapt.com
The principle could also extend to other immune-mediated conditions. While Tregs are detrimental in the context of cancer, their function is crucial for maintaining self-tolerance and preventing autoimmunity. However, in certain contexts, the selective blockade of Treg migration to specific tissues could be therapeutically beneficial without causing systemic immune depletion. nih.gov This contrasts with antibody-based approaches like mogamulizumab, which depletes CCR4-expressing cells and can lead to severe skin-related adverse events, possibly due to the depletion of Tregs. nih.govnih.gov A small molecule antagonist like FLX475, which reversibly inhibits migration without causing cell death, may offer a more nuanced and potentially safer approach for modulating immune responses in various pathological settings. firstwordpharma.comnih.gov
The ongoing research into FLX475 and CCR4 antagonism is not only refining a promising cancer therapy but also enriching our fundamental understanding of immune cell trafficking. The insights gained from identifying predictive biomarkers, utilizing advanced preclinical models, and exploring novel combination strategies will undoubtedly shape the future of this therapeutic class, with potential applications reaching far beyond the current focus on oncology.
Q & A
Q. What is the mechanistic basis of FLX475 in modulating anti-tumor immunity?
FLX475 is an oral CCR4 antagonist that inhibits the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME) by blocking CCR4 binding to its ligands (CCL17/CCL22) . This prevents Treg-mediated immunosuppression, enhancing effector T cell activity. Preclinical studies use flow cytometry to quantify circulating Tregs (CD4+CD25+CD127-/low) and immunohistochemistry (IHC) to assess intratumoral CD8+/Foxp3+ ratios . These methods validate FLX475’s ability to disrupt Treg trafficking without systemic depletion, preserving peripheral Treg function .
Q. What experimental models are used to evaluate FLX475’s preclinical efficacy?
Key models include:
- In vitro chemotaxis assays : Measure inhibition of CCL17/CCL22-induced Treg migration .
- Syngeneic tumor models : Assess FLX475’s impact on tumor growth and TME remodeling (e.g., increased Teff/Treg ratios) .
- Humanized mouse models : Evaluate combination therapies with checkpoint inhibitors (e.g., pembrolizumab) .
These models prioritize tumors with high CCR4 ligand expression (e.g., EBV+ cancers) to mimic "charged" TMEs .
Q. Why target CCR4 over other Treg modulation strategies?
CCR4 inhibition specifically blocks Treg migration into tumors without depleting systemic Tregs, minimizing autoimmune risks. Unlike anti-CCR4 antibodies (e.g., mogamulizumab), FLX475 preserves Treg homeostasis in healthy tissues, as shown in safety profiles from Phase 1/2 trials . This selectivity is validated via receptor occupancy assays in peripheral blood Tregs .
Advanced Research Questions
Q. How should researchers design trials to assess FLX475’s synergy with PD-1 inhibitors?
- Patient stratification : Enrich for tumors with high CCR4 ligand expression (e.g., EBV+ gastric cancer, NK/T cell lymphoma) using RNAseq or IHC .
- Combination dosing : Optimize FLX475 (100 mg QD) and pembrolizumab (200 mg Q3W) based on pharmacokinetic (PK) data showing target receptor occupancy .
- Biomarker endpoints : Track CD8+/Foxp3+ spatial distribution, transcriptomic shifts in immune pathways (e.g., IFN-γ response), and CCR4 ligand dynamics .
Q. How to resolve contradictions in clinical efficacy across tumor types?
EBV+ tumors (e.g., NK/T cell lymphoma) show higher response rates to FLX475 monotherapy (4/6 responders) compared to EBV- cohorts (e.g., 0% response in EBV- gastric cancer) . This discrepancy stems from elevated CCR4 ligand expression in EBV+ TMEs, as confirmed by RNAseq . Researchers should prioritize ligand quantification via qPCR or multiplex immunoassays during patient screening.
Q. What methodologies identify biomarkers predictive of FLX475 response?
- Transcriptomic profiling : RNAseq of pre-treatment biopsies to detect immune-inflamed signatures (e.g., T cell receptor signaling) .
- Immune deconvolution : Computational tools (e.g., CIBERSORT) to quantify Treg depletion in the TME post-treatment .
- Peripheral monitoring : Flow cytometry of circulating Tregs (≥20% increase by Day 8 correlates with target engagement) .
Q. How does FLX475 alter the TME transcriptome compared to anti-PD-1 therapy?
FLX475 monotherapy induces transcriptomic profiles resembling anti-PD-1 responders, including upregulated cytotoxic T cell signatures (e.g., GZMB, PRF1) and downregulated Treg pathways (e.g., FOXP3, IL2RA) . Unlike anti-PD-1, FLX475/pembrolizumab combinations prevent compensatory Treg recruitment, as shown by reduced CCL17/CCL22 in serial biopsies .
Q. What pharmacodynamic (PD) assays validate FLX475’s mechanism of action?
Q. How to address safety concerns in FLX475 trial design?
- Hepatic monitoring : Regular ALT/AST checks, given historical concerns with CCR4 inhibitors (e.g., RPT193 in atopic dermatitis) .
- QT interval tracking : FLX475-associated QT prolongation (Grade 1–2) requires ECG monitoring .
- Dose escalation protocols : Phase 1 data support 100 mg QD as the maximum tolerated dose .
Q. What statistical approaches analyze FLX475’s impact on survival endpoints?
- Cox regression models : Adjust for baseline Treg density and CCR4 ligand status .
- Landmark analysis : Compare progression-free survival (PFS) at 6 months between FLX475 monotherapy and combination arms .
- Bayesian adaptive designs : Optimize cohort expansion in Phase 2 trials (e.g., EBV+ gastric cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
